molecular formula C14H19BO4 B062969 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 171364-80-0

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B062969
CAS No.: 171364-80-0
M. Wt: 262.11 g/mol
InChI Key: REIZEQZILPXYKS-UHFFFAOYSA-N
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Description

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a useful research compound. Its molecular formula is C14H19BO4 and its molecular weight is 262.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Analysis : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have been synthesized and characterized using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These compounds are used for crystallographic and conformational analyses, and their molecular structures have been calculated using density functional theory (DFT). This aligns with their utility in understanding molecular conformations and crystal structures (Huang et al., 2021).

  • Molecular Electrostatic Potential and Orbital Studies : The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated, revealing important physicochemical properties. This indicates the relevance of these compounds in the field of computational chemistry and molecular modeling (Huang et al., 2021).

  • Vibrational Property Studies : The vibrational properties of related compounds have been studied using DFT and time-dependent DFT (TD-DFT) calculations. This includes spectroscopic data analysis (UV-Visible, 13C NMR) and vibrational absorption band analysis, suggesting applications in spectroscopy and materials science (Wu et al., 2021).

  • Catalyzed Borylation in Synthesis : Research has also been conducted on the Pd-catalyzed borylation of arylbromides using these compounds. This is particularly effective in the borylation of arylbromides bearing sulfonyl groups, indicating its significance in organic synthesis and pharmaceutical research (Takagi & Yamakawa, 2013).

  • Synthesis and Biological Study : Some derivatives of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have been synthesized and evaluated for their lipogenic inhibitory effect, suggesting potential applications in therapeutic drug development (Das et al., 2011).

Safety and Hazards

“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” may be harmful if swallowed, inhaled, or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Mechanism of Action

Also known as 4-Methoxycarbonylphenylboronic acid pinacol ester, Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound with a variety of applications in organic synthesis .

Target of Action

The primary targets of this compound are typically organic molecules that require the addition of a boronic acid group. The compound acts as a reagent in organic synthesis, particularly in the formation of carbon-carbon (C-C) bonds .

Mode of Action

The compound is often used in Suzuki–Miyaura cross-coupling reactions with aryl halides to form C-C bonds . It can also be used for the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using Rh catalyst .

Biochemical Pathways

The compound’s action primarily affects the biochemical pathways involved in the formation of C-C bonds. By introducing a boronic acid group, it enables the formation of new bonds and the synthesis of complex organic molecules .

Result of Action

The result of the compound’s action is the formation of new C-C bonds, enabling the synthesis of complex organic molecules. This is particularly useful in the creation of pharmaceuticals and other organic compounds .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reagents. For instance, the compound’s reactivity can be significantly accelerated at physiological pH .

Properties

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-10(7-9-11)12(16)17-5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIZEQZILPXYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378500
Record name Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171364-80-0
Record name Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171364-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methoxycarbonyl)benzeneboronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

50 g (200 mmol) of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid and 1,22 g (10 mmol) of N,N-dimethylpyridine are dissolved in 200 ml of methanol and refluxed for 5 hours. Removal of 150 ml of methanol by distillation gives 43.4 g (165 mmol, 83%) of product.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylpyridine
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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